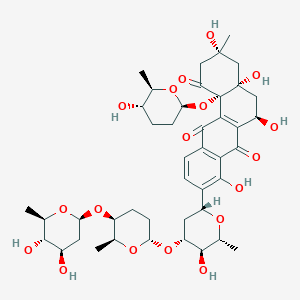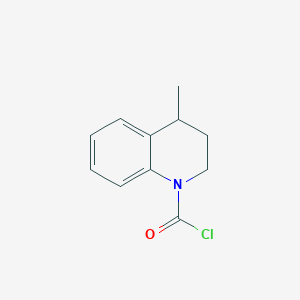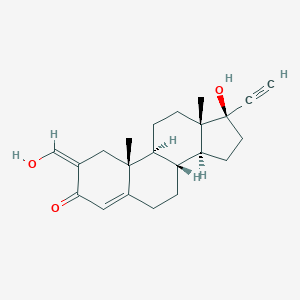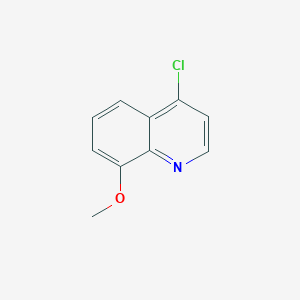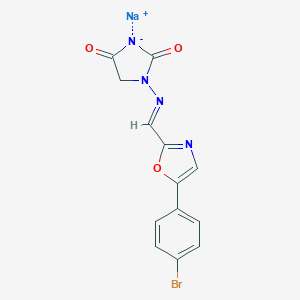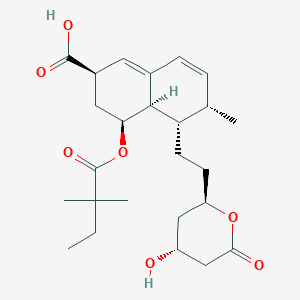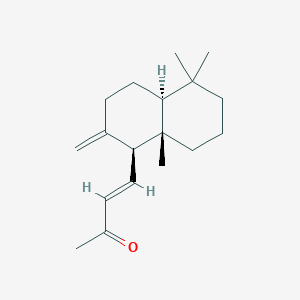
15,16-Dinor-8(17),11-labdadien-13-one
Overview
Description
15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . This compound has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dinor-8(17),11-labdadien-13-one typically involves the extraction from natural sources such as Hedychium coronarium . The compound can be isolated using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of solvents and chromatographic techniques to purify the compound from plant material . The process may include steps such as solvent extraction, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
15,16-Dinor-8(17),11-labdadien-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and carbonyl group.
Substitution: The compound can undergo substitution reactions at specific positions on the labdane skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
15,16-Dinor-8(17),11-labdadien-13-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to cellular receptors: Modulating the activity of receptors involved in inflammation and cell proliferation.
Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
15,16-Dinor-8(17),11-labdadien-13-one can be compared with other labdane-type diterpenoids, such as:
cis-Abienol: Known for its antimicrobial properties.
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: Studied for its anti-inflammatory effects.
(E)-14-Hydroxy-15-norlabda-8(17),12-dien-16-al: Investigated for its potential anticancer activities.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGWWOKIBLQJF-YGUYEABBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antibacterial properties of 15,16-Dinorlabda-8(17),11-dien-13-one?
A1: While 15,16-Dinorlabda-8(17),11-dien-13-one itself hasn't been definitively identified as the active antibacterial agent, its presence in extracts from Globba schomburgkii rhizomes coincides with increased antibacterial activity. Research suggests that fractions rich in this compound exhibit enhanced effectiveness against Staphylococcus aureus and Micrococcus luteus compared to crude extracts. [] Further research is needed to confirm its specific role and mechanism of action.
Q2: In which plant species has 15,16-Dinorlabda-8(17),11-dien-13-one been identified, and what are the primary methods used for its characterization?
A2: 15,16-Dinorlabda-8(17),11-dien-13-one has been found in several plant species, including Globba schomburgkii [, ], Hedychium villosum [], and Curcuma mangga []. Its identification is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. [, , , ] This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio and retention time. In the case of Globba schomburgkii, 1H, 13C, COSY, HSQC, and HMBC NMR techniques were also employed to confirm its structure after isolation. []
Q3: What is the significance of identifying 15,16-Dinorlabda-8(17),11-dien-13-one in Zingiber monophyllum and what other compounds are found alongside it?
A3: The identification of 15,16-Dinorlabda-8(17),11-dien-13-one in the ethyl acetate fraction of Zingiber monophyllum rhizomes is significant as it marks the first report on the chemical composition of this specific plant extract. [] Alongside this compound, GC-MS analysis revealed eight other components, including (E)-labda-8(17),12-diene-15,16-dial, spathulenol, and neointermedeol as major constituents. [] This discovery opens avenues for further research into the potential bioactivities of this plant and its constituents.
Q4: How does the antibacterial activity of the Globba schomburgkii extract change with fractionation, and what does this suggest about the active compounds?
A4: Bioassay-guided fractionation of the dichloromethane extract from Globba schomburgkii rhizomes showed that specific sub-fractions displayed considerably higher antibacterial activity than the crude extract. [] This finding suggests that the active antibacterial compounds are concentrated within these fractions. Further analysis pointed towards potential candidates like 4,8-β-epoxy-caryophyllene, methyl isocostate, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), alantolactone, and 8α,11-elemadiol as potentially responsible for the observed activity. []
Q5: Has 15,16-Dinorlabda-8(17),11-dien-13-one been chemically synthesized, and if so, what is the significance of this synthesis?
A5: Yes, 15,16-Dinorlabda-8(17),11-dien-13-one, originally isolated from Hedychium acuminatum, has been successfully synthesized in a laboratory setting. [] This achievement is noteworthy as it enables further research into the compound's properties and potential applications without relying solely on natural extraction. The ability to synthesize it allows for greater control over its production and facilitates the development of potential derivatives for investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


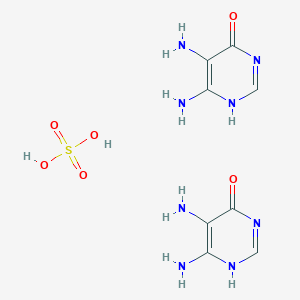
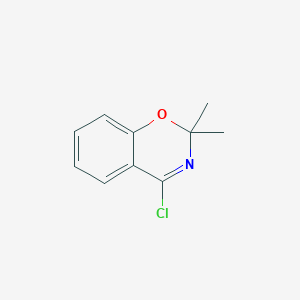
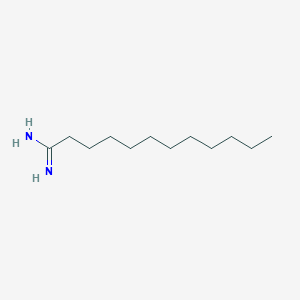
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)


